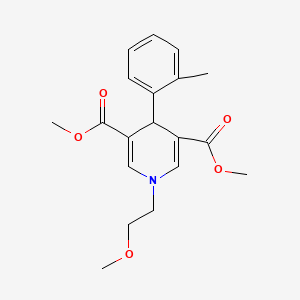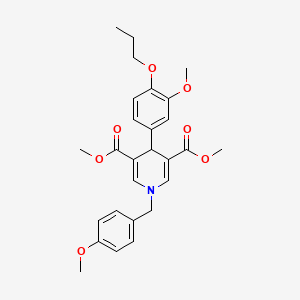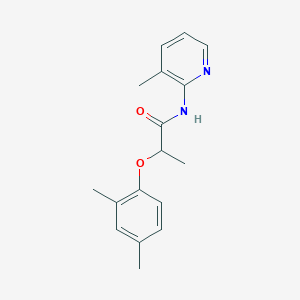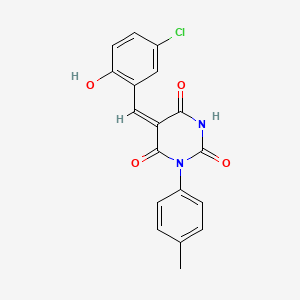![molecular formula C17H18ClN3OS B4674032 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B4674032.png)
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine, also known as TAPP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TAPP is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects. In
Mécanisme D'action
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's mechanism of action is not fully understood, but studies have suggested that it acts as a modulator of neurotransmitter levels in the brain. This compound has been shown to increase levels of dopamine and serotonin, which are neurotransmitters involved in mood regulation. Additionally, this compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to modulate neurotransmitter levels, this compound has been shown to have antioxidant properties. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. This compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's advantages for lab experiments include its low toxicity profile and its potential therapeutic applications in various fields of medicine. However, this compound's limitations include its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
For research on 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine include further investigation into its mechanism of action, as well as its potential therapeutic applications in various fields of medicine. Additionally, research could focus on improving the solubility of this compound in water to make it more versatile for experimental conditions. Finally, research could investigate the potential synergistic effects of this compound with other compounds for enhanced therapeutic efficacy.
Conclusion:
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. While further research is needed to fully understand this compound's potential therapeutic applications, its low toxicity profile and promising preliminary results make it a compound worth investigating further.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an antidepressant and anxiolytic, with research indicating its ability to modulate neurotransmitter levels in the brain. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-pyridin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-4-3-5-15(12-14)20-8-10-21(11-9-20)17(22)13-23-16-6-1-2-7-19-16/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVCCIMUCXGAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4673960.png)

![N-(4-acetylphenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4673964.png)



![4-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-5-thioxo-2-imidazolidinone](/img/structure/B4673981.png)
![ethyl 4-ethyl-2-({[(4-hydroxy-3-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4673984.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4674023.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4674026.png)
![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4674030.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674037.png)
